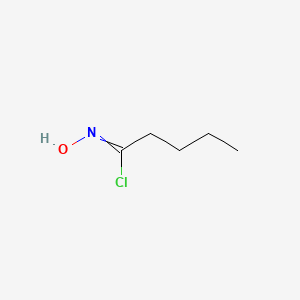
N-Hydroxypentanimidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxypentanimidoyl chloride is an organic compound with the molecular formula C5H10ClNO It is a derivative of pentanimidoyl chloride, where the nitrogen atom is bonded to a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Hydroxypentanimidoyl chloride can be synthesized through the reaction of pentanimidoyl chloride with hydroxylamine. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the product. The reaction is usually carried out at low temperatures to control the exothermic nature of the process.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors with precise temperature and pressure controls. The process may include steps such as distillation and recrystallization to purify the final product. The use of automated systems ensures consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxypentanimidoyl chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-hydroxypentanoic acid.
Reduction: Reduction reactions can convert it to pentanimidoyl chloride.
Substitution: It can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with this compound under mild conditions.
Major Products Formed
Oxidation: N-Hydroxypentanoic acid.
Reduction: Pentanimidoyl chloride.
Substitution: Various substituted pentanimidoyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-Hydroxypentanimidoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It can be used to modify biomolecules for studying enzyme mechanisms and protein interactions.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of N-Hydroxypentanimidoyl chloride involves its reactivity towards nucleophiles. The chloride group is a good leaving group, making the compound highly reactive in substitution reactions. The hydroxyl group on the nitrogen atom can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
N-Hydroxybenzimidazole: Similar in structure but contains a benzimidazole ring.
N-Hydroxysuccinimide: Contains a succinimide ring and is commonly used in bioconjugation reactions.
N-Hydroxyphthalimide: Contains a phthalimide ring and is used as a radical initiator in organic synthesis.
Uniqueness
N-Hydroxypentanimidoyl chloride is unique due to its linear structure and the presence of both a hydroxyl and chloride group, which confer distinct reactivity patterns compared to its cyclic counterparts. This makes it a versatile intermediate in organic synthesis and a valuable tool in various research applications.
Properties
CAS No. |
62626-10-2 |
|---|---|
Molecular Formula |
C5H10ClNO |
Molecular Weight |
135.59 g/mol |
IUPAC Name |
N-hydroxypentanimidoyl chloride |
InChI |
InChI=1S/C5H10ClNO/c1-2-3-4-5(6)7-8/h8H,2-4H2,1H3 |
InChI Key |
ZFXVDQZBNCIBCS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=NO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















